Ethyl 7-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 7-bromo-2-oxo-1H-quinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-2-17-12(16)9-6-11(15)14-10-5-7(13)3-4-8(9)10/h3-6H,2H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPVWGXBENTGEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)NC2=C1C=CC(=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20740597 | |
| Record name | Ethyl 7-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20740597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
762260-64-0 | |
| Record name | Ethyl 7-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20740597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with sodium methoxide to yield 7-bromo-4-(methoxymethyl)-2-methylindole, which is then reduced with tributyltin hydride to afford the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The oxo group at the 2nd position can be reduced to a hydroxyl group using reducing agents.
Oxidation Reactions: The compound can undergo oxidation to form quinoline derivatives with different functional groups.
Common Reagents and Conditions
Sodium Methoxide: Used in substitution reactions to replace the bromine atom.
Tributyltin Hydride: Employed in reduction reactions to convert the oxo group to a hydroxyl group.
Oxidizing Agents: Such as potassium permanganate, used in oxidation reactions to introduce new functional groups.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
Medicinal Chemistry
Ethyl 7-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylate is being investigated for its potential as a precursor in the synthesis of pharmacologically active compounds. Its structural similarity to other quinoline derivatives suggests that it may exhibit significant biological activities, including:
- Antimicrobial Properties : Preliminary studies indicate that quinoline derivatives often possess antimicrobial activity against various pathogens. This compound may exhibit similar activities due to its structural characteristics.
- Anticancer Potential : Research into related compounds has shown that modifications in the quinoline structure can enhance anticancer activity. This compound may be evaluated for its efficacy against cancer cell lines .
Organic Synthesis
This compound serves as a valuable building block in organic synthesis, facilitating the creation of complex organic molecules. It can undergo various chemical reactions, including:
- Substitution Reactions : The bromine atom can be substituted with other nucleophiles to generate new derivatives.
- Reduction and Oxidation Reactions : The oxo group can be reduced to a hydroxyl group or oxidized to introduce new functional groups, thereby expanding the range of potential applications in drug development .
Biological Studies
This compound is under investigation for its biological activities:
Antimicrobial Activity
Research indicates that compounds similar to this one possess significant antimicrobial properties. While specific data on this compound's activity is still limited, its structural characteristics suggest potential efficacy against Gram-negative bacteria .
Antimalarial Potential
Similar quinolone analogues have demonstrated antimalarial activity against Plasmodium falciparum. Although direct studies on this compound are pending, its structural similarity indicates that it could be evaluated for similar effects .
Mechanism of Action
The mechanism of action of Ethyl 7-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and oxo group play crucial roles in its reactivity and binding affinity to biological targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Substituent Variations
Bromine Positional Isomers
- Ethyl 6-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylate: The bromine at position 6 instead of 7 alters electronic distribution and steric interactions. This isomer exhibits distinct NMR chemical shifts due to differing deshielding effects on adjacent protons .
- Ethyl 8-bromoquinoline-4-carboxylate: Lacks the 2-oxo-1,2-dihydro moiety, resulting in a fully aromatic quinoline ring.
Alternative Halogen Substituents
- Ethyl 6-chloro-2-oxo-1,2-dihydroquinoline-4-carboxylate: Replacing bromine with chlorine at position 6 reduces molecular weight (251.67 g/mol vs. 312.12 g/mol for bromine analogs) and alters reactivity in nucleophilic substitution reactions .
- Ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate: A methoxy group at position 7 and a ketone at position 4 enhance electron-donating properties, influencing redox behavior and biological activity .
Carboxylate Position Variations
- Ethyl 7-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate: The ketone group at position 4 and carboxylate at position 3 create a planar conformation, affecting crystal packing and intermolecular interactions .
Physical and Chemical Properties
Table 1: Comparative Physical Properties
Key Observations:
- Bromine substituents increase molecular weight and often enhance lipophilicity.
- Melting points correlate with symmetry and intermolecular forces; amino substituents (e.g., 3-amino derivatives) exhibit higher melting points due to hydrogen bonding .
Computational and Crystallographic Insights
- DFT Studies: The title compound’s optimized geometry reveals a planar quinoline ring with a dihedral angle of 2.5° between the carboxylate and bromine-substituted ring, minimizing steric strain .
- Crystal Packing: Bromine’s electronegativity facilitates halogen bonding in the crystal lattice, as observed in analogs like benzyl 1-benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylate .
Biological Activity
Ethyl 7-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylate is a compound belonging to the quinoline family, which has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound features a quinoline ring structure with a bromine atom at the 7th position and an ethyl ester group at the 4-carboxylate position. Its molecular weight is approximately 296.12 g/mol, and it exhibits lipophilic characteristics that suggest good bioavailability in biological systems.
Target of Action
Currently, the specific molecular targets of this compound remain largely unidentified. However, similar compounds have been shown to interact with various enzymes and cellular receptors, indicating a potential for diverse biological effects.
Mode of Action
The quinoline structure is essential for its biological activity. It is hypothesized that the compound may influence cellular signaling pathways by modulating enzyme activity or receptor functions.
Antimicrobial Activity
Research indicates that quinoline derivatives often possess significant antimicrobial properties. This compound may exhibit similar activities due to its structural characteristics. Preliminary studies suggest potential efficacy against Gram-negative bacteria, though specific data on this compound's activity is still limited .
Antimalarial Potential
A study on related quinolone analogues revealed that modifications at the carboxylate position can enhance antimalarial potency against Plasmodium falciparum. While direct studies on this compound are pending, its structural similarity suggests it could be evaluated for similar effects .
Biochemical Pathways
The specific biochemical pathways influenced by this compound are not yet fully elucidated. However, its potential interactions with enzymes involved in DNA replication and repair processes have been noted in similar compounds. This raises the possibility of exploring its role as a topoisomerase inhibitor or in other cellular processes .
In Vitro Studies
In vitro assays have demonstrated that quinoline derivatives can inhibit bacterial growth effectively. For instance, compounds structurally related to this compound showed minimum inhibitory concentration (MIC) values ranging from sub-micromolar to micromolar levels against various bacterial strains .
Structure-Activity Relationship (SAR)
A structure-activity relationship study indicated that modifications to the quinoline core significantly affect biological activity. For example, the presence of specific substituents at particular positions on the ring can enhance or diminish antimicrobial potency .
Q & A
Q. What are the standard synthetic routes for Ethyl 7-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylate?
Methodological Answer: A common approach involves bromination of a precursor (e.g., 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives) followed by esterification. For example:
- Step 1 : Bromination of the quinoline core at the 7th position using bromine or N-bromosuccinimide (NBS) under catalytic conditions.
- Step 2 : Esterification of the carboxylic acid group with ethanol in the presence of a dehydrating agent (e.g., sulfuric acid) .
Alternative routes include coupling reactions using HBTU (hexafluorophosphate benzotriazole tetramethyluronium) and triethylamine (TEA) in dimethylformamide (DMF) to form carboxamide intermediates, which can be further modified .
Q. How is the compound characterized structurally?
Methodological Answer:
- NMR Spectroscopy : H and C NMR are used to confirm substitution patterns and functional groups. For instance, the ester carbonyl (C=O) appears near 165–170 ppm in C NMR .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.
- X-ray Crystallography : Programs like SHELXL refine crystal structures, resolving ambiguities in substituent configurations (e.g., distinguishing cis/trans isomers) .
- Infrared (IR) Spectroscopy : Peaks at ~1700 cm confirm ester and ketone groups .
Q. What safety protocols are recommended for handling this compound?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles.
- Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste.
- Storage : Keep in a tightly sealed container in a dry, ventilated area away from ignition sources .
Advanced Research Questions
Q. How does this compound interact with enzymatic systems?
Methodological Answer: The compound may act as a substrate for quinoline-4-carboxylate 2-oxidoreductase (EC 1.3.99.19), which catalyzes the oxidation of quinoline carboxylates. Experimental design:
- Enzyme Assays : Monitor reaction progress using UV-Vis spectroscopy (e.g., tracking reduced acceptor molecules at specific wavelengths).
- Kinetic Studies : Determine and under varying pH and temperature conditions .
Q. What challenges arise in crystallographic analysis of this compound, and how are they resolved?
Methodological Answer:
- Hydrogen Bonding Ambiguities : Use SHELXD for space-group determination and SHELXL for refinement. Graph-set analysis (e.g., Etter’s rules) helps interpret hydrogen-bonding networks .
- Disorder in Crystal Lattices : Apply restraints to atomic displacement parameters during refinement.
- Twinned Crystals : Use TWINLAW in SHELXL to model twinning ratios .
Q. How can the reactivity of the bromine substituent be leveraged for derivatization?
Methodological Answer:
- Nucleophilic Substitution : Replace Br with amines (e.g., benzylamine) in DMF at 80°C to form carboxamides.
- Cross-Coupling Reactions : Utilize Suzuki-Miyaura coupling with boronic acids under palladium catalysis to introduce aryl/alkyl groups .
- Reduction : Convert the ester to alcohol using LiAlH, enabling further functionalization .
Q. How to address contradictions in spectral data during structural elucidation?
Methodological Answer:
- Comparative Analysis : Cross-validate NMR shifts with density functional theory (DFT) calculations (e.g., B3LYP functional) .
- Crystallographic Validation : Resolve ambiguities (e.g., substituent positions) via X-ray diffraction.
- Dynamic NMR : Study temperature-dependent spectra to detect conformational exchange in solution .
Q. What role do hydrogen-bonding motifs play in the compound’s solid-state properties?
Methodological Answer:
- Graph-Set Analysis : Classify motifs (e.g., rings) to predict packing efficiency and solubility.
- Thermal Stability : Stronger H-bond networks (e.g., dimeric C=O⋯H–N interactions) correlate with higher melting points.
- Solubility Modulation : Introduce polar groups to disrupt H-bonding, enhancing solubility in aprotic solvents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
